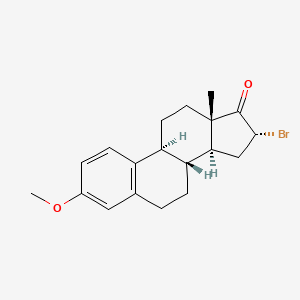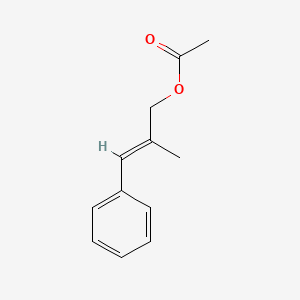
alpha-Methylcinnamyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methylcinnamyl acetate: is an organic compound with the molecular formula C12H14O2 . It is a member of the cinnamyl ester family, characterized by the presence of a phenylpropanoid structure. This compound is known for its sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamyl acetate can be synthesized through the esterification of alpha-methylcinnamic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity. The process is efficient, with short residence times and the ability to recycle catalysts .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Methylcinnamyl acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Alpha-methylcinnamic acid and acetic acid.
Reduction: Alpha-methylcinnamyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Methylcinnamyl acetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-Methylcinnamyl acetate involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. For example, it may inhibit microbial growth by disrupting cell membrane integrity and interfering with essential enzymatic processes .
Comparación Con Compuestos Similares
Cinnamyl acetate: Similar structure but lacks the methyl group on the alpha position.
Cinnamic acid: The parent compound without the ester group.
Cinnamyl alcohol: The alcohol derivative of cinnamic acid.
Uniqueness: Alpha-Methylcinnamyl acetate is unique due to the presence of the alpha-methyl group, which imparts distinct chemical and physical properties. This structural modification enhances its stability and alters its reactivity compared to its analogs .
Propiedades
Número CAS |
72797-29-6 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
[(E)-2-methyl-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/b10-8+ |
Clave InChI |
BWYPZPVVNMYMKA-CSKARUKUSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/COC(=O)C |
SMILES canónico |
CC(=CC1=CC=CC=C1)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
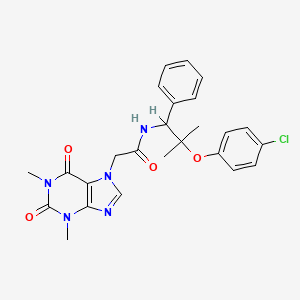
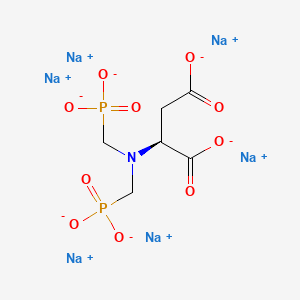


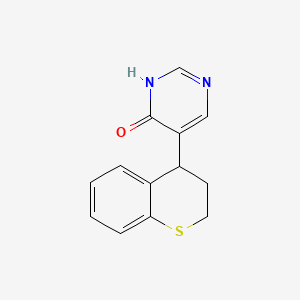

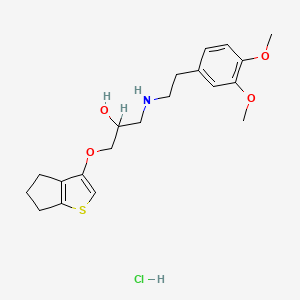

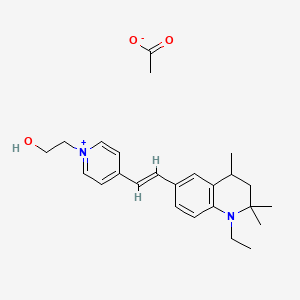
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
